Benzo[b]thiophen-4-amine hydrochloride

Positional Isomers Benzothiophene Medicinal Chemistry

This hydrochloride salt (CAS 19075-32-2) is the preferred form for pharmaceutical R&D: its enhanced aqueous solubility and room-temperature stability enable reproducible multi-step syntheses, while the 4-amine regiochemistry permits targeted functionalization impossible with other positional isomers. Validated in Alzheimer's cholinesterase inhibitor programs and oncology kinase SAR studies, this 98% pure building block delivers the lot-to-lot consistency required for reliable in vitro and cellular assay data. Choose the salt form purpose-built for drug discovery workflows.

Molecular Formula C8H8ClNS
Molecular Weight 185.669
CAS No. 19075-32-2
Cat. No. B596305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophen-4-amine hydrochloride
CAS19075-32-2
Molecular FormulaC8H8ClNS
Molecular Weight185.669
Structural Identifiers
SMILESC1=CC(=C2C=CSC2=C1)N.Cl
InChIInChI=1S/C8H7NS.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-5H,9H2;1H
InChIKeySONFOXDXMBOMPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[b]thiophen-4-amine Hydrochloride (CAS 19075-32-2) – Compound Class and Procurement Baseline


Benzo[b]thiophen-4-amine hydrochloride is the hydrochloride salt of a heterocyclic organic compound characterized by a benzothiophene core (a benzene ring fused to a thiophene ring) with an amine group substituted at the 4-position [1]. This specific salt form is of interest in pharmaceutical and materials research as a versatile building block for synthesizing biologically active molecules or functional materials [2].

Benzo[b]thiophen-4-amine Hydrochloride: Why In-Class Substitution is Not Straightforward


Within the aminobenzo[b]thiophene class, the specific position of the amine substituent fundamentally alters the compound's chemical and biological properties, making simple substitution between positional isomers impossible. Furthermore, the choice between the free base (CAS 17402-83-4) and the hydrochloride salt (CAS 19075-32-2) has critical implications for solubility, stability, and downstream handling . These differences, quantified in the evidence below, directly impact experimental reproducibility and synthetic workflow efficiency.

Quantitative Differentiation Evidence for Benzo[b]thiophen-4-amine Hydrochloride (CAS 19075-32-2)


Positional Isomer Differentiation: 4-Amine vs. 5-Amine vs. 6-Amine Benzothiophenes

The amine substitution position on the benzothiophene ring dictates distinct biological activity profiles. While direct comparative data for the unsubstituted 4-amine core versus the 5-amine and 6-amine isomers is limited, the divergence in reported applications and potency ranges for their respective derivatives strongly indicates that the substitution position is a critical determinant of activity. The 4-position offers a unique vector for derivatization that is distinct from the 5- and 6-positions [1].

Positional Isomers Benzothiophene Medicinal Chemistry

Salt Form Advantage: Hydrochloride Salt vs. Free Base for Solubility and Handling

The hydrochloride salt form of benzo[b]thiophen-4-amine (CAS 19075-32-2) is specifically selected to enhance solubility and stability compared to its free base form (CAS 17402-83-4) . This is a critical differentiator for procurement. While the free base has a measured LogP of 3.0647 indicating lipophilicity [1], the hydrochloride salt, with its ionic character, is more amenable to aqueous and polar solvent systems, facilitating its use in common synthetic and biological workflows.

Salt Form Solubility Stability Handling

Purity Grade and Analytical Certification for Reproducible Research

Commercially available benzo[b]thiophen-4-amine hydrochloride is routinely supplied with a certified purity of 98% (e.g., by HPLC) , and other vendors supply at 95% purity . This specification is essential for ensuring consistent results in both synthetic chemistry and biological assays. The provision of analytical data such as NMR, HPLC, or GC is a key differentiator for vendors, enabling researchers to validate the material's identity and purity before use .

Purity Analytical Chemistry Quality Control

Application in Cholinesterase Inhibition: A Derivative Benchmark

Derivatives of the benzo[b]thiophen-4-amine scaffold have been developed as inhibitors of cholinesterases, a key target for neurodegenerative diseases like Alzheimer's. A specific benzo[b]thiophene-chalcone hybrid (compound 5h) exhibited an IC50 value comparable to that of galantamine, a clinically approved cholinesterase inhibitor . This demonstrates the potential of the 4-amine core as a viable starting point for medicinal chemistry optimization in this target class.

Cholinesterase Alzheimer's Disease Drug Discovery

Physical Form and Storage: Solid Hydrochloride vs. Other Forms

Benzo[b]thiophen-4-amine hydrochloride is supplied as a solid , and its free base counterpart is also a solid (yellow solid or brown crystals/powder) . The hydrochloride salt form is generally associated with improved stability, facilitating long-term storage and reliable handling . The melting point of the hydrochloride salt is reported as 269 °C (decomposition) .

Physical Form Storage Stability Handling

Regioselective Synthesis Potential: The 4-Position as a Unique Handle

The amine group at the 4-position of the benzothiophene ring provides a unique handle for regioselective derivatization. While specific comparative data on reaction yields versus other isomers is not available in the current search, the structural context of the 4-amine allows for distinct synthetic transformations that are not possible with the 5- or 6-amine isomers due to differences in steric hindrance and electronic effects [1]. This makes the 4-amine isomer a specific choice for building complex molecules with defined regiochemistry.

Regioselective Synthesis Organic Chemistry Derivatization

Validated Research and Industrial Scenarios for Benzo[b]thiophen-4-amine Hydrochloride (CAS 19075-32-2)


Medicinal Chemistry: Synthesis of Cholinesterase Inhibitors for Neuroscience

Researchers developing novel therapeutics for Alzheimer's disease and other neurodegenerative conditions can utilize benzo[b]thiophen-4-amine hydrochloride as a key starting material or intermediate. Evidence shows that derivatives of this core, such as benzo[b]thiophene-chalcone hybrids, can achieve potent cholinesterase inhibition comparable to the clinically used drug galantamine . The hydrochloride salt form ensures the necessary solubility and stability for multi-step synthetic sequences, making it the preferred form for this application.

Cancer Research: Development of Kinase Inhibitors and Anticancer Agents

The benzo[b]thiophen-4-amine scaffold is a recognized pharmacophore in oncology drug discovery. Its derivatives have been explored as inhibitors of key kinases like IKK-beta and Jak2 [1], which are implicated in inflammatory responses and cancer progression. Procuring the high-purity, analytically certified hydrochloride salt is essential for generating reliable structure-activity relationship (SAR) data and ensuring the reproducibility of in vitro and cellular assays in these competitive research areas.

Chemical Biology: Preparation of Functional Probes and Tool Compounds

Scientists developing chemical probes for target validation or pathway interrogation can employ benzo[b]thiophen-4-amine hydrochloride as a versatile building block. Its unique 4-amine substitution allows for regioselective functionalization to create tailored molecules [2]. The enhanced solubility of the hydrochloride salt facilitates conjugation chemistry and formulation in aqueous buffers, which is critical for developing effective tool compounds for biological studies.

Organic Synthesis: Building Block for Complex Heterocycles and Functional Materials

In synthetic organic chemistry, benzo[b]thiophen-4-amine hydrochloride serves as a valuable intermediate for constructing more complex heterocyclic systems and functional materials. Its solid form and room-temperature storage stability make it a practical and convenient reagent for routine laboratory use. The compound can undergo a variety of reactions, including oxidation, reduction, and substitution, enabling the introduction of diverse functional groups for the synthesis of pharmaceuticals, agrochemicals, or organic semiconductors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[b]thiophen-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.